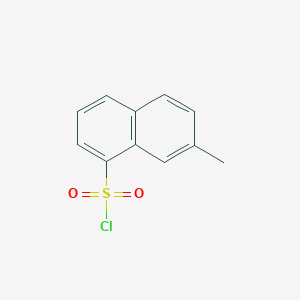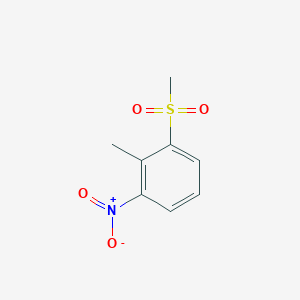
Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate is a chemical compound with the molecular formula C12H17N3O2 It is a derivative of pyridine and diazepane, featuring a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate typically involves the reaction of pyridine-4-carboxylic acid with 1,4-diazepane in the presence of a methylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazepane derivatives: Compounds like 1,4-diazepane-1-carboxylic acid and its esters share structural similarities with Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate.
Pyridine derivatives: Pyridine-4-carboxylic acid and its esters are also structurally related.
Uniqueness
This compound is unique due to its combination of a diazepane ring and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H17N3O2 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-17-12(16)10-3-5-14-11(9-10)15-7-2-4-13-6-8-15/h3,5,9,13H,2,4,6-8H2,1H3 |
Clé InChI |
BCPVYUUXSIHFKS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC=C1)N2CCCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B12831369.png)



![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)
![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)

![(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12831440.png)
